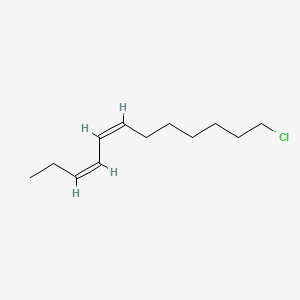
(3Z,5Z)-12-Chloro-3,5-dodecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,5Z)-12-Chloro-3,5-dodecadiene is an organic compound characterized by the presence of a chlorine atom and two conjugated double bonds in its structure. This compound is part of the diene family, which is known for its unique chemical properties and reactivity due to the conjugation of double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-12-Chloro-3,5-dodecadiene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is widely used for preparing conjugated dienes . The reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the acid-catalyzed double dehydration of appropriate diols. This method is similar to the industrial production of other conjugated dienes like isoprene .
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,5Z)-12-Chloro-3,5-dodecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(3Z,5Z)-12-Chloro-3,5-dodecadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving dienes.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3Z,5Z)-12-Chloro-3,5-dodecadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in various chemical reactions, while the chlorine atom can influence its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Another chlorinated diene used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the synthesis of natural rubber.
Uniqueness
(3Z,5Z)-12-Chloro-3,5-dodecadiene is unique due to its specific structure, which includes a chlorine atom and two conjugated double bonds. This combination imparts distinct chemical properties and reactivity compared to other dienes.
Propriétés
Numéro CAS |
71701-09-2 |
|---|---|
Formule moléculaire |
C12H21Cl |
Poids moléculaire |
200.75 g/mol |
Nom IUPAC |
(3Z,5Z)-12-chlorododeca-3,5-diene |
InChI |
InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6H,2,7-12H2,1H3/b4-3-,6-5- |
Clé InChI |
XEXGEIAGKDOJQX-OUPQRBNQSA-N |
SMILES isomérique |
CC/C=C\C=C/CCCCCCCl |
SMILES canonique |
CCC=CC=CCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



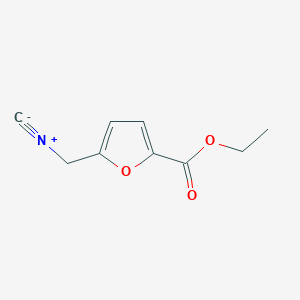
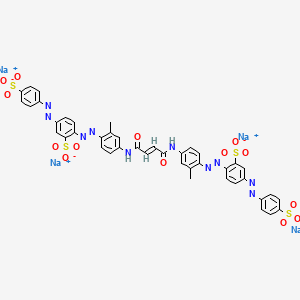
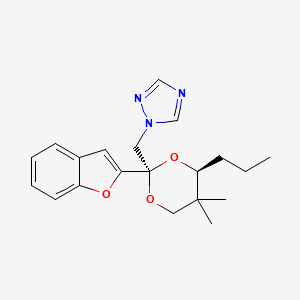
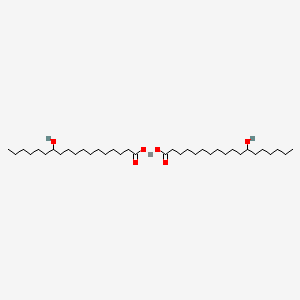


![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
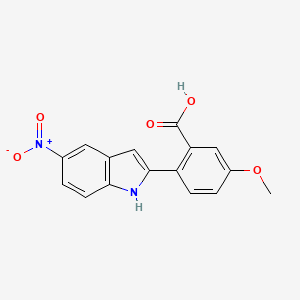
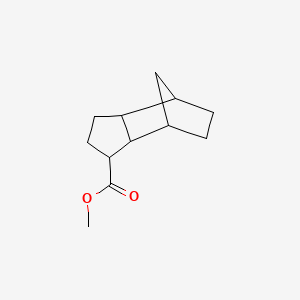

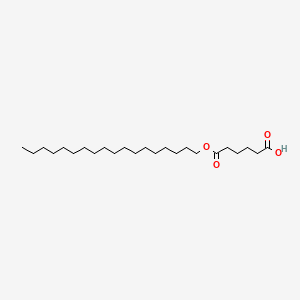
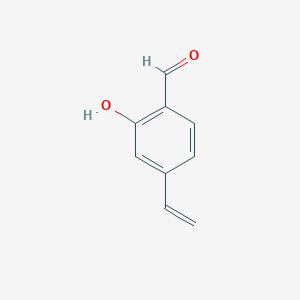
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
